molecular formula C23H23N3O4 B2950688 4,5-dimethoxy-15-(4-methoxyphenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one CAS No. 685108-08-1

4,5-dimethoxy-15-(4-methoxyphenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one

Cat. No.: B2950688
CAS No.: 685108-08-1
M. Wt: 405.454
InChI Key: OWRMZFBHYXAFIS-UHFFFAOYSA-N
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Description

This compound belongs to a class of polycyclic heteroaromatic systems featuring fused nitrogen-containing rings and methoxy-substituted aryl groups. Its structure includes a tetracyclic core with three nitrogen atoms (10,14,15-triaza) and methoxy groups at the 4,5, and 15-(4-methoxyphenyl) positions. The presence of methoxy groups likely enhances solubility and modulates electronic properties, while the rigid tetracyclic framework may influence binding to biological targets.

Properties

IUPAC Name

4,5-dimethoxy-15-(4-methoxyphenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-28-16-6-4-15(5-7-16)26-20-12-19-17-11-22(30-3)21(29-2)10-14(17)8-9-25(19)23(27)18(20)13-24-26/h4-7,10-11,13,19H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRMZFBHYXAFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N4CCC5=CC(=C(C=C5C4C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-15-(4-methoxyphenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include methoxy-substituted aromatic compounds, nitrogen-containing heterocycles, and various catalysts to facilitate the formation of the tetracyclic core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-15-(4-methoxyphenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

4,5-Dimethoxy-15-(4-methoxyphenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-15-(4-methoxyphenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs identified in the provided evidence, focusing on structural variations and inferred physicochemical/biological properties.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Substituent Effects Potential Applications References
Target Compound : 4,5-Dimethoxy-15-(4-methoxyphenyl)-10,14,15-triazatetracyclo[...]-11-one Triaza core, 4,5-dimethoxy, 15-(4-methoxyphenyl) Enhanced solubility (methoxy groups), rigid scaffold for target binding Kinase inhibition, antimicrobial (hypothesized)
15-(4-Chlorophenyl)sulfonyl Analog () Sulfonyl group replaces 4-methoxyphenyl at position 15 Increased polarity and potential metabolic stability (sulfonyl group) Not specified; sulfonyl groups often improve pharmacokinetics
9-(4-Methoxyphenyl)-3,7-Dithia-5-azatetracyclo[...]-4(8)-one () Dithia (two sulfur atoms) and single nitrogen in core Sulfur atoms may alter redox properties and binding affinity Bioactivity uncharacterized; sulfur can enhance metal chelation
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[...] () Hexaaza (six nitrogen atoms), phenyl and methoxyphenyl substituents High nitrogen content increases hydrogen-bonding capacity Crystal engineering, ligand design (high data-to-parameter ratio in crystallography)
Pyrenyl-Substituted Oxa-Azatetracyclo[...] () Pyrenyl group, oxa (oxygen) and aza (nitrogen) in core Bulky pyrenyl group may enhance π-π stacking; oxa-nitrogen balance modulates polarity Fluorescent probes or photodynamic therapy (pyrene is photoresponsive)

Key Observations:

Substituent Diversity :

  • The sulfonyl analog () demonstrates how electron-withdrawing groups like sulfonyl can alter polarity and stability compared to methoxy groups .
  • Hydroxy vs. methoxy substitutions (as in ’s hydroxyphenyl analog) may impact hydrogen-bonding capacity and metabolic pathways .

Heteroatom Influence: The triaza core of the target compound contrasts with hexaaza () and dithia () systems.

Crystallographic and Synthetic Considerations :

  • The hexaaza compound () was resolved via single-crystal X-ray diffraction (R factor = 0.041), highlighting the utility of SHELX software () in structural determination .
  • Synthetic challenges arise with bulky substituents (e.g., pyrenyl in ), which may require tailored coupling strategies .

Biological Activity

The compound 4,5-dimethoxy-15-(4-methoxyphenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one is a complex polycyclic structure with potential biological activities that warrant thorough investigation. This article aims to summarize the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The compound belongs to a class of aryl fused azapolycyclic compounds characterized by its unique tricyclic structure and multiple methoxy groups that may influence its biological properties. The molecular formula is C19H20N3O4C_{19}H_{20}N_3O_4 with a molecular weight of approximately 354.38 g/mol.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties by targeting microtubules in cancer cells. For instance, related compounds have shown cytotoxic effects against various human tumor cell lines such as HeLa and MCF7 by disrupting microtubule dynamics and inducing G2/M phase arrest in the cell cycle .

Table 1: Summary of Antitumor Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
4-Methoxyphenyl derivativesHeLa<1Tubulin polymerization inhibition
4-Bromo-2,5-dimethoxyphenyl seriesMCF7<0.1Microtubule network disruption
4-Methoxybenzylamine derivativesHT-29<5Mitotic machinery interference

Antibacterial Activity

Compounds structurally related to the target compound have also been evaluated for antibacterial properties. For example, studies on modified nanoparticles coated with phenyl derivatives showed effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria . These antibacterial activities suggest potential applications in treating infections.

Table 2: Antibacterial Efficacy

CompoundBacteria TestedZone of Inhibition (mm)
2-Amino-4-(4-methoxyphenyl)-1,3-thiazoleStaphylococcus aureus15
2-Amino-4-(4-methoxyphenyl)-1,3-thiazoleEscherichia coli12

The primary mechanism of action for the biological activities of this compound appears to involve interference with cellular structures critical for mitosis and cellular integrity:

  • Microtubule Inhibition : The compound may bind to tubulin at the colchicine site, preventing polymerization and leading to cell cycle arrest.
  • Apoptosis Induction : Following cell cycle arrest, treated cells often undergo apoptosis as a secondary response to sustained microtubule disruption.

Case Studies

  • In Vitro Studies : A study demonstrated that a closely related compound significantly inhibited cell proliferation in various cancer cell lines through flow cytometry analysis and immunofluorescence techniques .
  • Nanoparticle Applications : Another study utilized magnetic nanoparticles coated with methoxy-substituted phenyl compounds to enhance antibacterial activity against healthcare-associated infections .

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